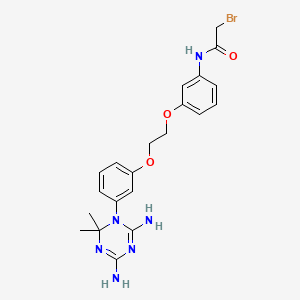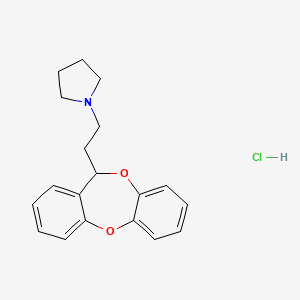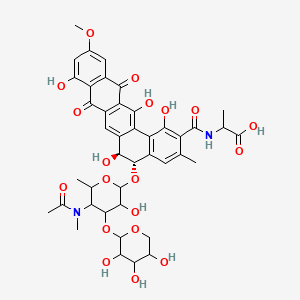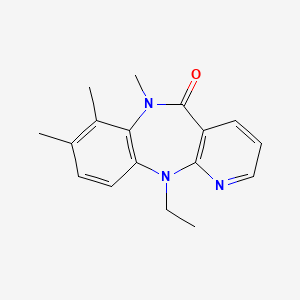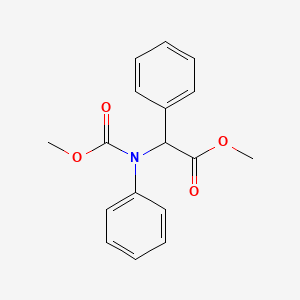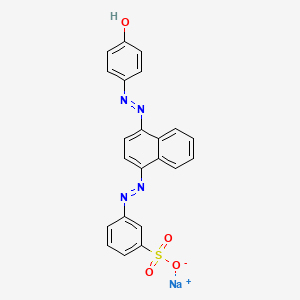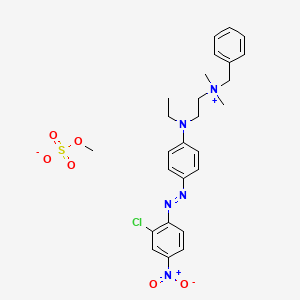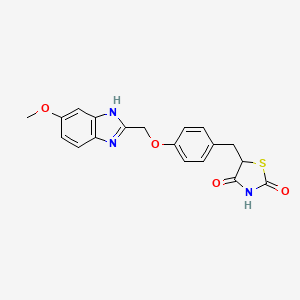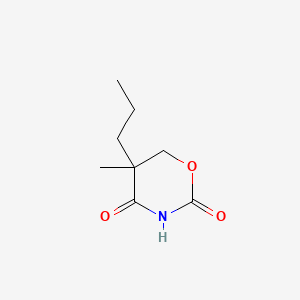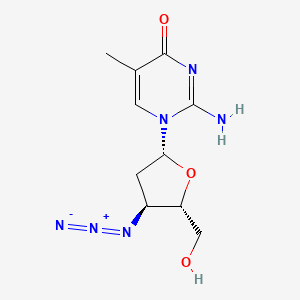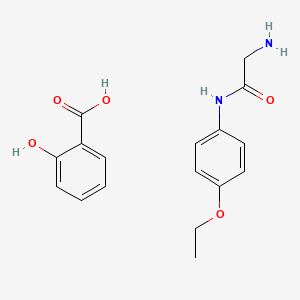
Phenocoll salicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenocoll salicylate is a compound known for its analgesic and antipyretic properties. It is a derivative of phenocoll, which is chemically known as 2-amino-N-(4-ethoxyphenyl)acetamide, and salicylic acid. This compound is used in various pharmaceutical applications due to its ability to relieve pain and reduce fever.
準備方法
Synthetic Routes and Reaction Conditions: Phenocoll salicylate can be synthesized by reacting phenocoll with salicylic acid. The reaction typically involves heating the two compounds together in the presence of an acid catalyst. The process can be summarized as follows:
Step 1: Dissolve phenocoll in an appropriate solvent such as ethanol.
Step 2: Add salicylic acid to the solution.
Step 3: Heat the mixture to a temperature of around 100°C while stirring continuously.
Step 4: Add an acid catalyst, such as hydrochloric acid, to facilitate the reaction.
Step 5: After the reaction is complete, cool the mixture and filter the precipitated this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods.
化学反応の分析
Types of Reactions: Phenocoll salicylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce phenocoll and salicylic acid.
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions where the amino group or the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, temperature around 60-80°C.
Oxidation: Potassium permanganate, acidic or basic medium, temperature around 50-70°C.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed:
Hydrolysis: Phenocoll and salicylic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives of this compound.
科学的研究の応用
Phenocoll salicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its analgesic and antipyretic properties, as well as its potential use in treating inflammatory conditions.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds.
作用機序
Phenocoll salicylate exerts its effects primarily through the inhibition of the enzyme cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By decreasing prostaglandin levels, this compound effectively alleviates pain and reduces fever. The molecular targets involved include COX-1 and COX-2 enzymes, which are key players in the inflammatory pathway.
類似化合物との比較
Phenocoll salicylate can be compared with other salicylate derivatives such as:
Aspirin (Acetylsalicylic acid): Both compounds have analgesic and antipyretic properties, but aspirin is more widely used and has additional anti-inflammatory effects.
Methyl salicylate: Known for its use in topical analgesics, it shares similar pain-relieving properties but is primarily used externally.
Sodium salicylate: Another salicylate derivative with similar properties but different solubility and pharmacokinetic profiles.
This compound is unique in its combination of phenocoll and salicylic acid, providing a distinct pharmacological profile that makes it suitable for specific therapeutic applications.
特性
CAS番号 |
140-47-6 |
|---|---|
分子式 |
C17H20N2O5 |
分子量 |
332.4 g/mol |
IUPAC名 |
2-amino-N-(4-ethoxyphenyl)acetamide;2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H14N2O2.C7H6O3/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11;8-6-4-2-1-3-5(6)7(9)10/h3-6H,2,7,11H2,1H3,(H,12,13);1-4,8H,(H,9,10) |
InChIキー |
ZNKNNNQICGTHFX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN.C1=CC=C(C(=C1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



